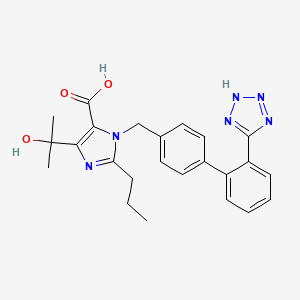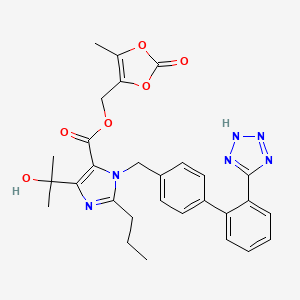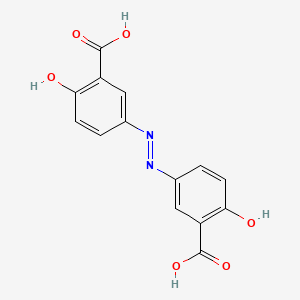
Opaviraline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Opaviraline can be synthesized through a highly efficient method involving the construction of quinoxalinone-N-oxides from cyanoacetanilides. This transformation is achieved using inexpensive reagents and molecular oxygen under mild conditions . The key steps in the synthesis include tandem nitrosation and aerobic oxidative C–N bond formation .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes as described above, with optimization for large-scale manufacturing. The use of cost-effective reagents and mild reaction conditions makes the process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Opaviraline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxalinone derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at different positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Molecular oxygen and other oxidizing agents are commonly used.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
Scientific Research Applications
Mechanism of Action
Opaviraline exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. The compound binds to a specific site on the enzyme, preventing the transcription of viral RNA into DNA . This inhibition disrupts the viral replication process, thereby reducing the viral load in infected individuals . The molecular targets and pathways involved include the Gag-Pol polyprotein and other components of the viral replication machinery .
Comparison with Similar Compounds
Opaviraline is unique among NNRTIs due to its specific chemical structure and binding affinity for the reverse transcriptase enzyme. Similar compounds include:
Nevirapine: Another NNRTI used in the treatment of HIV infections.
Efavirenz: A widely used NNRTI with a different chemical structure but similar mechanism of action.
Delavirdine: An NNRTI with a distinct chemical structure and binding profile.
This compound’s uniqueness lies in its specific binding interactions and the potential for reduced resistance development compared to other NNRTIs .
Properties
CAS No. |
178040-94-3 |
|---|---|
Molecular Formula |
C14H17FN2O3 |
Molecular Weight |
280.29 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-ethyl-7-fluoro-3-oxo-2,4-dihydroquinoxaline-1-carboxylate |
InChI |
InChI=1S/C14H17FN2O3/c1-4-11-13(18)16-10-6-5-9(15)7-12(10)17(11)14(19)20-8(2)3/h5-8,11H,4H2,1-3H3,(H,16,18)/t11-/m0/s1 |
InChI Key |
KELNNWMENBUHNS-NSHDSACASA-N |
SMILES |
CCC1C(=O)NC2=C(N1C(=O)OC(C)C)C=C(C=C2)F |
Isomeric SMILES |
CC[C@H]1C(=O)NC2=C(N1C(=O)OC(C)C)C=C(C=C2)F |
Canonical SMILES |
CCC1C(=O)NC2=C(N1C(=O)OC(C)C)C=C(C=C2)F |
Appearance |
Solid powder |
| 178040-94-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(S)-2-ethyl-7-fluoro-3-oxo-3,4-dihydro-2H-quinoxalinecarboxylic acid isopropylester GW 420867X GW420867X |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B1677256.png)











